![molecular formula C12H14N2OS B7644089 N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644089.png)
N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide, also known as MCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCC is a cyclopropane-based molecule that contains a carbamothioyl group, which makes it an interesting candidate for drug development and other research purposes.
作用机制
The mechanism of action of N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide is not yet fully understood, but it is believed to work by inhibiting the activity of specific enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDACs, this compound may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, as well as the growth of bacteria and fungi. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide in lab experiments is its ability to inhibit the activity of HDACs, which makes it a useful tool for studying the role of these enzymes in various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments using this compound.
未来方向
There are several potential future directions for research on N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of this compound, which could lead to a better understanding of the role of HDACs in cellular processes. Additionally, further research is needed to determine the potential side effects and toxicity of this compound, as well as its effectiveness in vivo.
合成方法
N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 4-methylphenyl isothiocyanate with cyclopropanecarboxylic acid in the presence of a base. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography or recrystallization. Other methods for synthesizing this compound include the reaction of 4-methylphenyl isothiocyanate with cyclopropanecarboxamide or the reaction of 4-methylphenyl isothiocyanate with cyclopropanecarboxylic acid followed by the addition of a reducing agent.
科学研究应用
N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide has been the subject of extensive research due to its potential applications in various fields. One of the most promising applications of this compound is in drug development. This compound has been shown to have anticancer properties and has been studied as a potential drug for the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer. This compound has also been studied for its potential use as a neuroprotective agent, as well as for its ability to inhibit the growth of bacteria and fungi.
属性
IUPAC Name |
N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8-2-6-10(7-3-8)13-12(16)14-11(15)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBGFAGUIRJAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

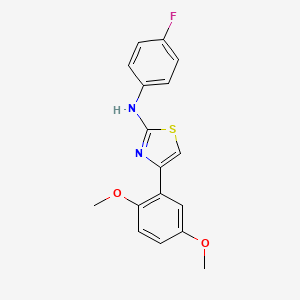
![N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644018.png)
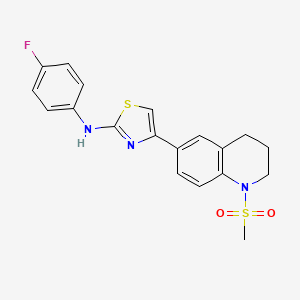
![N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7644032.png)
![N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7644040.png)
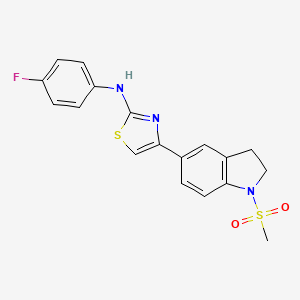
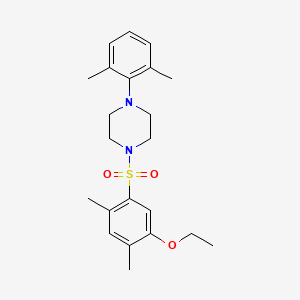
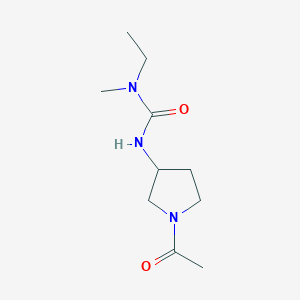
![1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644086.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7644105.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-tetrahydro-1H-pyrrol-3-ylpiperidine](/img/structure/B7644112.png)
